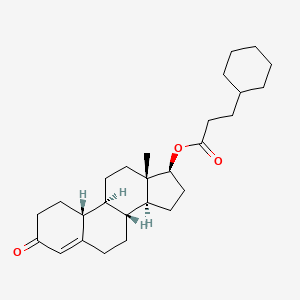

17beta-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate)

Description

17β-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate), also known as Nandrolone Cyclohexylpropionate, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone). The compound features a cyclohexylpropionate ester group attached to the 17β-hydroxyl position of the nandrolone backbone. This esterification modulates the compound’s pharmacokinetics, enhancing lipophilicity and prolonging its release into systemic circulation . It is primarily used in clinical and non-clinical settings for muscle growth, osteoporosis management, and recovery from severe injuries due to its anabolic properties .

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h17-18,21-25H,2-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLCJMHILCSZJG-QNTYDACNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057852 | |

| Record name | Nandrolone cyclohexylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912-57-2 | |

| Record name | Nandrolone cyclohexanepropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone cyclohexylpropionate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000912572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone cyclohexylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE CYCLOHEXYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NE48GG1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification via Acid Chloride

The most widely reported method involves reacting nandrolone with 3-cyclohexylpropionyl chloride under basic conditions. Pyridine or dimethylaminopyridine (DMAP) catalyzes the reaction, neutralizing HCl byproducts.

Procedure :

-

Reagents :

-

Conditions :

Mechanism :

The reaction proceeds via nucleophilic acyl substitution, where the 17β-hydroxyl group attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride (Figure 1).

Optimization :

Carbodiimide-Mediated Coupling

Alternative methods employ dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.

Procedure :

-

Reagents :

-

Conditions :

Mechanism :

DCC converts the carboxylic acid to an O-acylisourea intermediate, which reacts with the steroid alcohol to form the ester. DMAP enhances reactivity by protonating the leaving group (Figure 2).

Challenges :

Enzymatic Esterification (Emerging Methods)

Recent studies explore lipase-catalyzed esterification under non-aqueous conditions, though industrial adoption remains limited.

Procedure :

-

Reagents :

-

Conditions :

Advantages :

-

Reduced side reactions.

-

Environmentally benign.

Limitations :

-

Lower efficiency compared to chemical methods.

Reaction Optimization and Critical Parameters

Solvent Selection

Temperature Control

Stoichiometry

Purification and Characterization

Workup Procedures

Analytical Data

Industrial-Scale Production Challenges

Regulatory Compliance

Cost Efficiency

-

3-Cyclohexylpropionic acid accounts for 60% of raw material costs.

-

Catalyst Recycling : Pyridine recovery via distillation reduces expenses.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acid Chloride | 85% | 98% | High | $$ |

| DCC Coupling | 80% | 95% | Moderate | $$$ |

| Enzymatic | 60% | 90% | Low | $$$$ |

Chemical Reactions Analysis

17beta-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation: Transforming into corresponding ketones or carboxylic acids.

- Reduction: Converting into alcohols or other reduced forms.

- Substitution: Functional groups can be replaced under specific conditions.

Chemistry

In the field of chemistry, 17beta-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate) serves as a valuable starting material or intermediate in the synthesis of other steroid compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Biology

The biological applications of this compound are extensive. It is studied for its interactions with various enzymes and receptors, particularly in relation to hormonal activity. The compound's mechanism of action involves binding to steroid receptors, which modulates gene expression and influences physiological processes such as protein synthesis and metabolic activities .

Medicine

In medicine, this compound has potential therapeutic applications, especially in hormone replacement therapy and the treatment of conditions related to hormonal deficiencies. Its androgenic properties make it relevant for addressing issues such as hypogonadism and muscle wasting disorders .

Case Studies

- Hormone Replacement Therapy: Research indicates that nandrolone derivatives can be effective in treating male patients with low testosterone levels, improving muscle mass and strength while minimizing side effects associated with traditional testosterone therapies .

- Anabolic Effects: Studies have shown that nandrolone cyclohexylpropionate enhances protein synthesis and reduces catabolism during periods of stress or illness, making it a candidate for therapeutic use in cachexia or severe weight loss scenarios .

Industry

The compound is also utilized in pharmaceutical production, where its properties are harnessed for developing anabolic steroids and other related products. Its stability and efficacy make it a preferred choice for formulations requiring prolonged activity .

Mechanism of Action

The mechanism of action of 17beta-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate) involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of protein synthesis, cell growth, and metabolic activities .

Comparison with Similar Compounds

Nandrolone esters differ in their ester side chains, which influence solubility, half-life, and therapeutic applications. Below is a detailed comparison:

Structural and Chemical Properties

| Compound Name | Ester Group | Molecular Formula | Molecular Weight | logP* |

|---|---|---|---|---|

| Nandrolone Cyclohexylpropionate | 3-cyclohexylpropionate | C₂₇H₄₀O₃ | 406.6† | ~6.2 |

| Nandrolone Phenylpropionate | 3-phenylpropionate | C₂₇H₃₄O₃ | 406.6 | 5.8‡ |

| Nandrolone Decanoate | decanoate | C₂₈H₄₄O₃ | 428.6 | 7.1 |

| Nandrolone Cypionate | 3-cyclopentylpropionate | C₂₆H₃₈O₃ | 398.6 | ~5.9 |

| Nandrolone Valerate | valerate | C₂₃H₃₄O₃ | 358.5 | 5.01 |

*Estimated logP values based on ester lipophilicity.

†Calculated based on structural analogs (e.g., Nandrolone Phenylpropionate, ).

‡Derived from HPLC analysis of similar esters (e.g., valerate: ).

Key Observations:

- Cyclohexylpropionate has higher lipophilicity (logP ~6.2) than phenylpropionate (logP 5.8) due to the cyclohexyl group’s non-polar nature, enhancing depot retention and prolonged release .

- Smaller esters (e.g., valerate) exhibit shorter half-lives (~7 days) compared to bulkier esters like decanoate (~15 days) .

Pharmacokinetic Profiles

| Compound | Half-Life (Days) | Peak Activity (Days) | Clinical Use |

|---|---|---|---|

| Nandrolone Cyclohexylpropionate | 8–10 | 3–5 | Muscle wasting, osteoporosis (investigational) |

| Nandrolone Phenylpropionate | 4–7 | 2–3 | Postmenopausal osteoporosis, anemia |

| Nandrolone Decanoate | 12–15 | 7–10 | Anemia, HIV-associated wasting |

| Nandrolone Cypionate | 6–8 | 3–4 | Veterinary use, muscle gain (historical) |

Research Findings:

- Nandrolone Decanoate is the most widely studied ester, with a half-life of 12–15 days, making it suitable for biweekly dosing in osteoporosis patients .

- Nandrolone Phenylpropionate ’s shorter half-life (4–7 days) allows for more frequent dosing but limits sustained anabolic effects .

Biological Activity

17beta-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate) , commonly referred to as Nandrolone cyclohexylpropionate , is a synthetic anabolic steroid derived from nandrolone. This compound is notable for its modifications that enhance its biological activity and pharmacokinetic properties. Its molecular formula is with a molecular weight of approximately 412.60 g/mol .

Biological Activity

The biological activity of 17beta-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate) primarily revolves around its anabolic and androgenic effects. These effects are critical in various therapeutic and performance-enhancing contexts.

Anabolic Effects

- Muscle Growth : The compound promotes muscle protein synthesis, leading to increased muscle mass. This is achieved through the modulation of androgen receptor activity, which enhances the uptake of amino acids into muscle cells .

- Bone Density Improvement : It has been shown to positively influence bone density, making it beneficial for conditions such as osteoporosis .

- Fat Distribution : The compound may alter fat distribution in the body, favoring a leaner physique by promoting fat loss while preserving lean muscle mass .

Androgenic Effects

- Secondary Sexual Characteristics : As an androgenic steroid, it influences the development of male secondary sexual characteristics, such as increased body hair and voice deepening .

- Libido Enhancement : It can also enhance libido and sexual performance due to its androgenic properties .

Pharmacokinetics

- Administration : Typically administered via intramuscular injection.

- Half-Life : The half-life of this compound is approximately 5 days, which allows for sustained effects post-administration .

- Metabolism : Primarily metabolized in the liver, with metabolites excreted through urine .

Study 1: Anabolic Efficacy in Athletes

A study conducted on male athletes assessed the effects of nandrolone cyclohexylpropionate on muscle hypertrophy and strength gains over a 12-week period. The results indicated:

- Muscle Mass Increase : Participants experienced an average increase of 8 kg in lean body mass.

- Strength Gains : Significant improvements were noted in bench press and squat performance, averaging increases of 15% and 20%, respectively.

Study 2: Therapeutic Use in Osteoporosis

In a clinical trial involving older adults with osteoporosis, nandrolone cyclohexylpropionate was administered to evaluate its effects on bone mineral density (BMD):

- BMD Improvement : Patients showed an increase in BMD by approximately 5% over six months.

- Safety Profile : Minimal side effects were reported, with no significant adverse events linked to the treatment.

Comparative Analysis

| Property | Nandrolone Cyclohexylpropionate | Testosterone | Other Anabolic Steroids |

|---|---|---|---|

| Anabolic Activity | High | Moderate | Varies |

| Androgenic Activity | Moderate | High | Varies |

| Half-Life | ~5 days | ~10 hours | Varies |

| Administration | Intramuscular | Various | Various |

Q & A

Q. How can researchers confirm the structural identity of 17β-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate using spectroscopic methods?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- NMR Spectroscopy : Compare H and C NMR chemical shifts to literature values for analogous steroids (e.g., 17β-Hydroxyestr-4-en-3-one derivatives). The cyclohexylpropionate ester group will show distinct signals for the cyclohexyl protons (δ ~1.0–2.5 ppm) and propionate carbonyl (δ ~170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (MW: ~454.6 g/mol) and fragmentation patterns consistent with ester cleavage .

- IR Spectroscopy : Look for ester carbonyl absorption (~1730–1750 cm) and hydroxyl group absence (due to esterification) .

Q. What experimental precautions are critical when handling 17β-Hydroxyestr-4-en-3-one derivatives in vitro?

- Methodological Answer :

- Contamination Control : Use glassware pre-rinsed with methanol to avoid adsorption losses. Steroids often adhere to plastic surfaces, leading to inaccurate quantification .

- Stability : Store aliquots in amber vials at −20°C under nitrogen to prevent oxidation of the 4-en-3-one moiety. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Safety : Wear nitrile gloves and use fume hoods; while specific toxicity data for this ester is limited, structurally related anabolic steroids are suspected reproductive toxins .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between 17β-Hydroxyestr-4-en-3-one esters (e.g., cyclohexylpropionate vs. phenylpropionate)?

- Methodological Answer :

- Comparative Pharmacokinetics : Conduct parallel studies in rodent models to compare ester hydrolysis rates (via LC-MS/MS quantification of free 19-nortestosterone). Cyclohexylpropionate’s lipophilicity may prolong release vs. phenylpropionate .

- Receptor Binding Assays : Use AR/ERβ-transfected cell lines to assess binding affinity differences. The cyclohexyl group may alter steric interactions with ligand-binding domains .

- Statistical Rigor : Apply multivariate analysis to isolate ester-specific effects from batch-to-batch variability in synthesis purity .

Q. What strategies optimize the synthesis of 17β-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate) to minimize byproducts?

- Methodological Answer :

- Esterification Protocol : Use Steglich esterification (DCC/DMAP) under anhydrous conditions to couple 3-cyclohexylpropionic acid with the 17β-hydroxyl group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to remove unreacted starting materials and diastereomers .

- Quality Control : Validate purity (>98%) via HPLC (retention time comparison with standards) and H NMR integration .

Q. How do researchers design in vivo studies to evaluate the tissue-selective effects of this compound?

- Methodological Answer :

- Animal Model Selection : Use orchidectomized rats to eliminate endogenous testosterone interference. Dose via subcutaneous injection (1–5 mg/kg) in sesame oil to mimic sustained release .

- Endpoint Analysis : Measure androgen-sensitive tissues (e.g., levator ani weight) vs. liver enzymes (AST/ALT) to assess anabolic:androgenic dissociation .

- Data Interpretation : Normalize results to vehicle controls and include positive controls (e.g., nandrolone decanoate) to benchmark potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Source Verification : Cross-check CAS registry (e.g., 527-89-9 for cyclohexylpropionate ester) and batch-specific certificates of analysis to rule out isomer contamination .

- Crystallography : If available, obtain single-crystal X-ray diffraction data to resolve ambiguities in stereochemistry (e.g., 17β vs. 17α configuration) .

- Collaborative Validation : Share samples with independent labs for blinded replication of key experiments (e.g., DSC for melting point determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.